

Application Notes and Protocols for BMS-963272 In Vivo Studies

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Compound of Interest

Compound Name: BMS-963272

Cat. No.: B10830052

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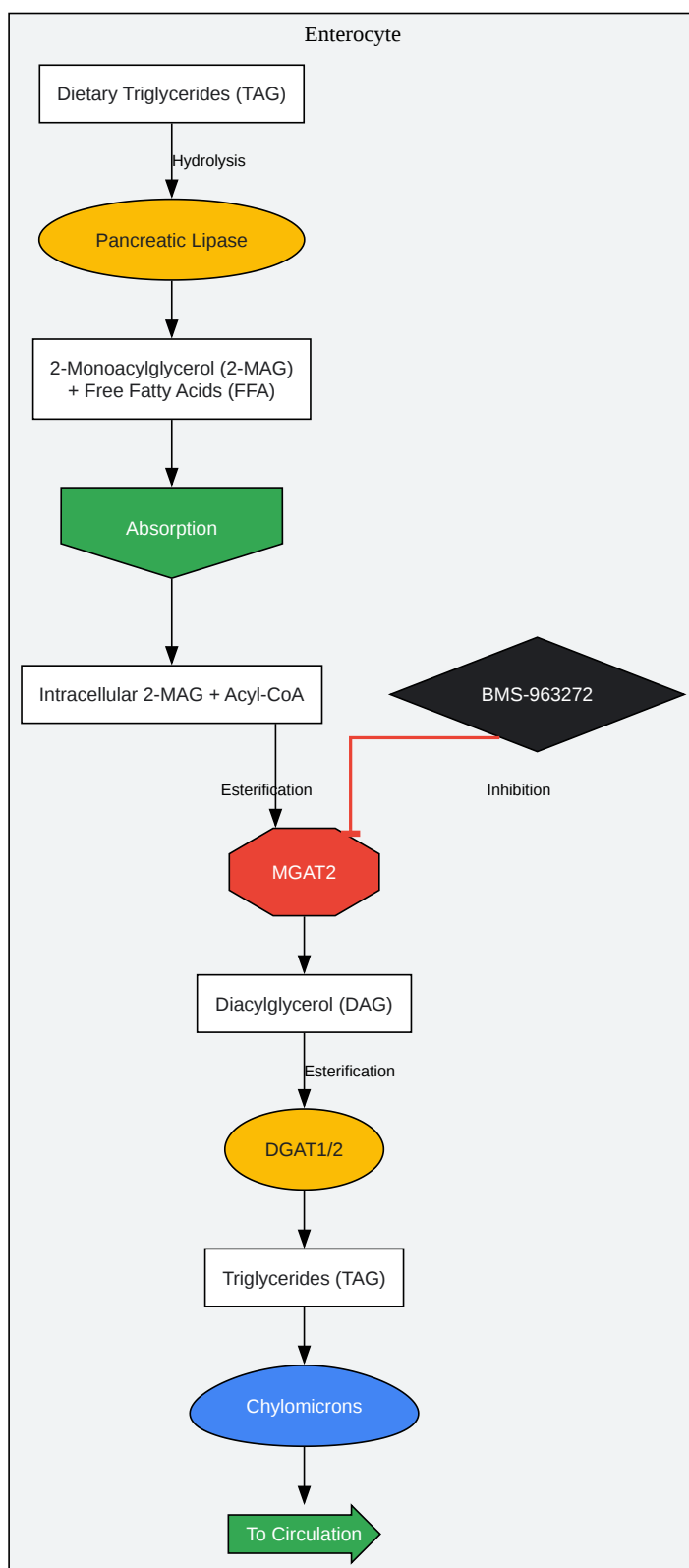
These application notes provide a comprehensive overview of the recommended oral dosage of **BMS-963272** for various preclinical in vivo models of metabolic diseases. Detailed experimental protocols and the relevant signaling pathway are also described to facilitate study design and execution.

Mechanism of Action

BMS-963272 is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2).^{[1][2]} MGAT2 is a key enzyme in the small intestine responsible for the resynthesis of triglycerides (TGs) from dietary monoacylglycerols and fatty acids. By inhibiting MGAT2, **BMS-963272** reduces the absorption of dietary fats, thereby impacting metabolic parameters such as body weight and hepatic lipid accumulation.

Signaling Pathway

The inhibition of MGAT2 by **BMS-963272** directly interrupts the monoacylglycerol pathway of triglyceride synthesis in enterocytes. This leads to a reduction in the production of diacylglycerol (DAG) and subsequently triglycerides (TAG).



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Caption: MGAT2 Signaling Pathway and Inhibition by **BMS-963272**.

Recommended In Vivo Dosages

BMS-963272 has been evaluated in several preclinical models of obesity and non-alcoholic steatohepatitis (NASH). The following table summarizes the reported oral dosages.

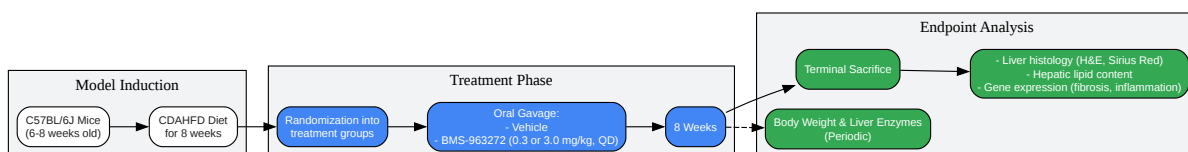
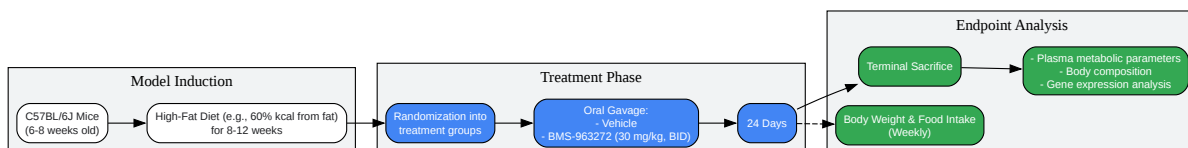
Animal Model	Condition	Dosage	Frequency	Duration	Reference(s)
Mouse (Diet-Induced Obese)	Obesity	30 mg/kg	Twice Daily	24 days	Not explicitly stated in abstracts
Mouse (CDAHFD)	NASH	0.3 mg/kg	Once Daily	8 weeks	Not explicitly stated in abstracts
Mouse (CDAHFD)	NASH	3.0 mg/kg	Once Daily	8 weeks	Not explicitly stated in abstracts
Mouse (STAM)	NASH	Dosage not specified in the available literature.	-	-	[1] [2]
Cynomolgus Monkey (High-Fat Diet)	Metabolic Dysfunction	Dosage not specified in the available literature.	-	-	[1]

Experimental Protocols

Detailed methodologies for key in vivo studies are provided below.

Diet-Induced Obese (DIO) Mouse Model

This protocol is designed to evaluate the efficacy of **BMS-963272** in a mouse model of obesity induced by a high-fat diet.



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References

- 1. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of MGAT2 modulates fat-induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for BMS-963272 In Vivo Studies]. BenchChem, [2026]. [Online PDF]. Available at:

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